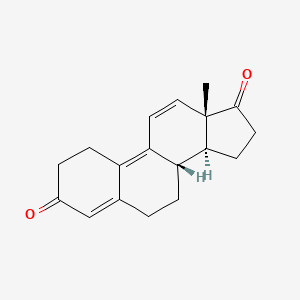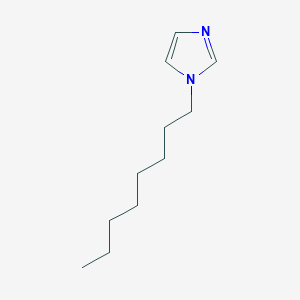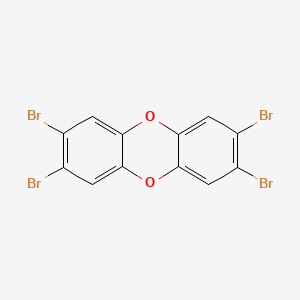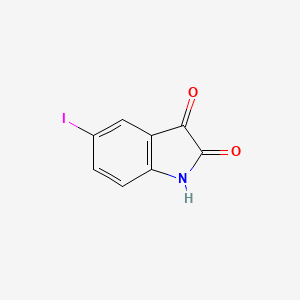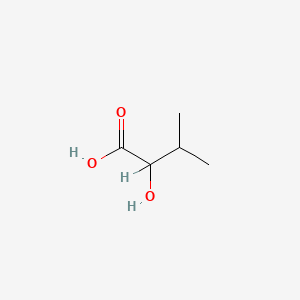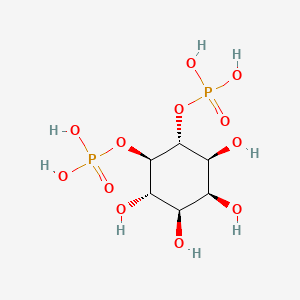![molecular formula C28H23NO11 B1210664 2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1210664.png)
2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pradimicinone I is a member of tetracenes and a member of p-quinones.
Wissenschaftliche Forschungsanwendungen
Occurrence and Environmental Impact
Occurrence, Fate, and Behavior in Aquatic Environments Parabens, including 2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid, are commonly used as preservatives in various products. Their presence in wastewater and aquatic environments raises concerns about their environmental impact. Although treatments can eliminate them from wastewater effectively, they persist at low levels in effluents and are ubiquitous in surface water and sediments. The interaction of parabens with free chlorine can lead to the formation of chlorinated by-products, which are more stable and potentially toxic than the parent compounds. This underlines the need for further studies to understand their toxicity and environmental behavior (Haman et al., 2015).
Biodegradation and Sorption
Sorption to Soil, Organic Matter, and Minerals The study on the sorption of phenoxy herbicides, including compounds similar to 2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid, to various materials such as soil, organic matter, and minerals, provides insight into their environmental fate. Factors such as soil pH, organic carbon content, and the presence of iron oxides influence the sorption behavior. This understanding is crucial for predicting the environmental mobility and persistence of these compounds (Werner, Garratt, & Pigott, 2012).
Pharmacological Insights
Health Aspects and Pharmacological Activities Methyl paraben, structurally similar to the compound , exhibits a range of pharmacological activities and is commonly used in foods, drugs, and cosmetics. Studies have explored its absorption, metabolism, and toxicity, highlighting its general safety and non-accumulative nature in the body. However, its cytotoxic action may be linked to mitochondrial failure, indicating a need for a deeper understanding of its biological interactions (Soni, Taylor, Greenberg, & Burdock, 2002).
Enzymatic Remediation
Applications of Redox Mediators in Organic Pollutant Treatment The use of enzymes and redox mediators in the treatment of organic pollutants is gaining attention. The presence of redox mediators enhances the degradation efficiency of recalcitrant compounds, extending the range of substrates enzymes can act upon. This approach is promising for the remediation of aromatic compounds present in industrial effluents and could play a significant role in future environmental cleanup efforts (Husain & Husain, 2007).
Renewable Feedstock Utilization
Conversion of Plant Biomass to Value-added Chemicals 5-Hydroxymethylfurfural (HMF), a compound derived from plant biomass like 2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid, is a pivotal chemical for the future of sustainable industry. It offers a renewable alternative to hydrocarbons and has versatile applications ranging from the production of monomers and polymers to fuels and pharmaceuticals. The review highlights recent advances in HMF synthesis and its potential role in transforming the chemical industry toward greener practices (Chernyshev, Kravchenko, & Ananikov, 2017).
Eigenschaften
Produktname |
2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
|---|---|
Molekularformel |
C28H23NO11 |
Molekulargewicht |
549.5 g/mol |
IUPAC-Name |
2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C28H23NO11/c1-8-4-11-18(25(35)16(8)27(37)29-9(2)28(38)39)19-13(24(34)23(11)33)7-14-20(26(19)36)22(32)12-5-10(40-3)6-15(30)17(12)21(14)31/h4-7,9,23-24,30,33-36H,1-3H3,(H,29,37)(H,38,39)/t9?,23-,24-/m0/s1 |
InChI-Schlüssel |
MXDWXJYFRRURMW-BCGWSGGWSA-N |
Isomerische SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3[C@@H]([C@H]2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)NC(C)C(=O)O)O |
SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)NC(C)C(=O)O)O |
Kanonische SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)NC(C)C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



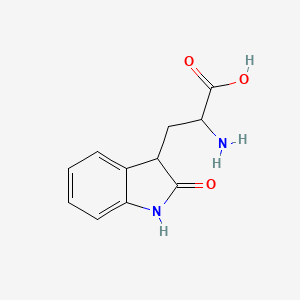
![Trisodium 5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B1210583.png)
